molecular formula C12H22N2O2 B8190162 tert-butyl (4aR,7aS)-1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyrazine-4-carboxylate

tert-butyl (4aR,7aS)-1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyrazine-4-carboxylate

Cat. No.: B8190162
M. Wt: 226.32 g/mol
InChI Key: DTQFSFGKCIRARX-VHSXEESVSA-N
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Description

tert-butyl (4aR,7aS)-1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyrazine-4-carboxylate is a complex organic compound with a unique structure This compound is characterized by its octahydro-cyclopentapyrazine core, which is a bicyclic structure, and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4aR,7aS)-1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyrazine-4-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow chemistry techniques and rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (4aR,7aS)-1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyrazine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (4aR,7aS)-1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyrazine-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in the study of enzyme mechanisms and cellular processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl (4aR,7aS)-1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyrazine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentapyrazine derivatives: These compounds share a similar core structure but differ in their functional groups.

    Tert-butyl esters: These compounds share the tert-butyl ester functional group but differ in their core structures.

Uniqueness

tert-butyl (4aR,7aS)-1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyrazine-4-carboxylate is unique due to its specific stereochemistry and combination of functional groups. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl (4aR,7aS)-1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyrazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-7-13-9-5-4-6-10(9)14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQFSFGKCIRARX-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2C1CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H]2[C@H]1CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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